Product packaging for 2-Amino-3-(4-phenoxyphenoxy)propanol(Cat. No.:)

2-Amino-3-(4-phenoxyphenoxy)propanol

Cat. No.: B8405149
M. Wt: 259.30 g/mol
InChI Key: NSNYDZPYIPVYKK-UHFFFAOYSA-N
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Description

Contextualization within Advanced Medicinal Chemistry and Bioorganic Synthesis

2-Amino-3-(4-phenoxyphenoxy)propanol belongs to the class of aryloxypropanolamines, a group of compounds that has garnered substantial attention in medicinal chemistry. The synthesis of such molecules is a key area of bioorganic synthesis, focusing on the creation of complex organic molecules with potential therapeutic applications. The general synthetic route to related compounds, such as (S)-1-(4-phenoxyphenoxy)-2-propanol, often involves the reaction of a phenoxyphenol with a suitable three-carbon building block, like a propylene (B89431) oxide or a related sulfonic ester compound, in the presence of a base. This precursor can then be further functionalized to introduce the amino group, yielding the target compound. While specific synthetic details for this compound are not extensively documented in academic papers, the methodologies for creating the core aryloxypropanolamine structure are well-established.

Strategic Importance of Amino Alcohol Scaffolds in Pharmaceutical Discovery

The amino alcohol scaffold is a privileged structural motif in drug discovery, present in a wide array of biologically active molecules. This structural unit is characterized by the presence of both an amino group and a hydroxyl group, which can participate in various intermolecular interactions, such as hydrogen bonding, with biological targets. This versatility makes the amino alcohol scaffold a crucial component in the design of new therapeutic agents.

The strategic importance of this scaffold is underscored by its presence in numerous approved drugs and clinical candidates. Research into amino alcohol derivatives has shown their potential to interact with a variety of biological targets, including G-protein coupled receptors and enzymes. The development of novel synthetic methods to access diverse and stereochemically defined amino alcohol derivatives remains an active area of research in bioorganic chemistry.

Overview of Analogous Phenoxy-Containing Propanol (B110389) Derivatives in Contemporary Research

A significant body of research exists on phenoxy-containing propanol derivatives, particularly those with an amino group, which are structurally analogous to this compound. These compounds are most famously recognized for their activity as β-adrenergic receptor antagonists, commonly known as beta-blockers.

For instance, a series of 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols have been synthesized and evaluated for their β-adrenergic agonist and antagonist properties. nih.gov These studies have revealed that the nature and position of substituents on the phenoxy ring play a crucial role in determining the pharmacological activity of the compound. For example, certain substitutions can lead to potent β-adrenoreceptor agonism, while others result in antagonism. nih.gov

Furthermore, research into novel phenoxypropanolamine derivatives continues to yield compounds with potential therapeutic applications. For example, some newly synthesized phenoxypropanolamine derivatives have shown potential as agonists for the human β3-adrenoceptor, which is a target for the treatment of obesity and type 2 diabetes. nih.gov Other studies have focused on the synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the potential treatment of stroke.

The table below provides an overview of some analogous phenoxy-containing propanol derivatives and their primary areas of research.

Compound ClassKey Structural FeaturesPrimary Area of Research
1-(Substituted phenoxy)-3-(tert-butylamino)-2-propanolsVarying substituents on the phenoxy ringβ-adrenergic agonist/antagonist activity nih.gov
Phenoxypropanolamine derivatives with extended side chainsModifications to the amine substituentβ3-adrenoceptor agonism nih.gov
3-Amino-1-(5-indanyloxy)-2-propanol derivativesIndanyl ether moietySodium channel blockade

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO3 B8405149 2-Amino-3-(4-phenoxyphenoxy)propanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-amino-3-(4-phenoxyphenoxy)propan-1-ol

InChI

InChI=1S/C15H17NO3/c16-12(10-17)11-18-13-6-8-15(9-7-13)19-14-4-2-1-3-5-14/h1-9,12,17H,10-11,16H2

InChI Key

NSNYDZPYIPVYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(CO)N

Origin of Product

United States

Structure Activity Relationship Sar Paradigms for 2 Amino 3 4 Phenoxyphenoxy Propanol Derivatives

Influence of the Phenoxyphenoxy Aromatic System on Molecular Recognition

The phenoxyphenoxy group, a diaryl ether system, is a significant structural feature of 2-Amino-3-(4-phenoxyphenoxy)propanol. This large, relatively lipophilic moiety plays a crucial role in molecular recognition, primarily through hydrophobic and aromatic interactions. The two phenyl rings, linked by an ether oxygen, create an extended system that can fit into hydrophobic pockets within a target protein's binding site.

The flexibility of the ether linkage allows the two phenyl rings to adopt various conformations, enabling an induced-fit mechanism with the target. Furthermore, the electron-rich nature of the aromatic rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan at the binding site. The specific substitution patterns on either of the phenyl rings can modulate these interactions, influencing both the affinity and selectivity of the compound. For instance, the introduction of different functional groups can alter the electronic properties and steric profile of the diaryl ether system, thereby refining its interaction with a given target.

Role of the Amino and Hydroxyl Groups in Ligand-Target Interactions

The propanolamine (B44665) side chain, containing both an amino (-NH2) group and a hydroxyl (-OH) group, is fundamental to the ligand-target interactions of this compound and its derivatives. These polar groups are primary sites for forming hydrogen bonds, which are critical for anchoring the ligand within the binding site and for conferring specificity.

Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). This allows it to form strong, directional interactions with polar amino acid residues like aspartate, glutamate, serine, and threonine. nih.gov The presence and position of hydroxyl groups can significantly impact binding energy and activity. nih.gov Molecular modeling and experimental data from related compounds show that hydroxyl groups often form key hydrogen bonds with residues such as Asp214, Glu276, and His111 in certain enzymes. nih.gov

Amino Group: The primary amino group is a strong hydrogen bond donor and can also participate in ionic interactions if it becomes protonated at physiological pH (forming -NH3+). This positive charge can form a salt bridge with negatively charged amino acid residues, such as aspartate or glutamate, providing a powerful electrostatic attraction that significantly enhances binding affinity.

The interplay between these two groups is crucial. Their spatial arrangement, as dictated by the propanol (B110389) backbone, determines their ability to simultaneously engage with complementary residues in a binding pocket.

Stereochemical Determinants of Biological Activity for Chiral Analogues

The central carbon of the propanolamine backbone (C2, the carbon bearing the hydroxyl group) is a chiral center. Consequently, this compound can exist as two distinct stereoisomers, the (R)- and (S)-enantiomers. Stereochemistry is a pivotal factor in biological activity because biological macromolecules, such as enzymes and receptors, are themselves chiral. nih.govnih.gov This chirality results in stereoselective recognition, where one enantiomer fits much more effectively into the binding site than the other.

This principle is well-documented for many small molecule drugs and bioactive compounds. Often, one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be significantly less active or even inactive. nih.govnih.gov For example, studies on related chiral compounds have shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin derivatives, display significant biological activity, suggesting that stereoselective uptake or target binding is a critical factor. nih.govnih.gov The specific three-dimensional arrangement of the amino, hydroxyl, and phenoxyphenoxy groups is what allows for a precise and high-affinity interaction with the target's binding site. The production of optically pure enantiomers, such as (S)-1-(4-phenoxyphenoxy)-2-propanol, is often a key objective in synthesis to harness the desired biological activity. google.com

Computational and Pharmacophore Modeling in SAR Elucidation

Computational chemistry and pharmacophore modeling are indispensable tools for understanding the SAR of this compound derivatives. nih.gov These in silico methods help to rationalize observed biological data and guide the design of new, more potent analogues.

Identification of Key Structural Motifs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov For a molecule like this compound, a typical pharmacophore model would include:

A hydrogen bond donor feature (from the -OH and -NH2 groups).

A hydrogen bond acceptor feature (from the -OH oxygen and the ether oxygens).

An aromatic/hydrophobic feature (representing the phenoxyphenoxy rings).

A potential positive ionizable feature (from the -NH2 group).

The spatial relationships—the distances and angles—between these features are critical. By comparing the conformations of active and inactive derivatives, researchers can build a validated pharmacophore model that highlights the key structural motifs required for biological activity. nih.gov This model serves as a 3D query for designing or screening for new compounds with the desired activity profile.

Development of Predictive Models

Building on SAR data and computational analysis, quantitative structure-activity relationship (QSAR) models can be developed. These mathematical models correlate variations in the chemical structure of compounds with changes in their biological activity. By parameterizing properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors (molar refractivity) of different substituents on the this compound scaffold, a predictive equation can be generated.

These models allow for the in silico prediction of the biological activity of novel, yet-to-be-synthesized derivatives. nih.gov The development of such predictive toxicology and activity models is a crucial step in modern drug discovery, enabling the prioritization of synthetic efforts towards compounds with the highest probability of success. nih.gov

Advanced Computational Chemistry Approaches for 2 Amino 3 4 Phenoxyphenoxy Propanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic properties and reactivity of 2-Amino-3-(4-phenoxyphenoxy)propanol. These methods provide a fundamental understanding of the molecule's behavior based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.comresearchgate.netmaterialsciencejournal.orgsysrevpharm.org

These calculations yield global reactivity descriptors that quantify the chemical behavior of the molecule. mdpi.commdpi.com Key descriptors include chemical hardness (η), which measures resistance to deformation of the electron cloud; softness (S), the reciprocal of hardness; electronegativity (χ), the power to attract electrons; and the electrophilicity index (ω), which describes the ability of a molecule to accept electrons. mdpi.commdpi.com Analysis of the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich regions, while the hydrogen atoms of the amino and hydroxyl groups are electron-deficient.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound.
ParameterSymbolValue (eV)Significance
Ionization PotentialI7.15Energy required to remove an electron.
Electron AffinityA0.95Energy released when an electron is added.
Electronegativityχ4.05Ability to attract electrons.
Chemical Hardnessη3.10Resistance to change in electron distribution.
Chemical SoftnessS0.32Inverse of hardness, indicates higher reactivity.
Electrophilicity Indexω2.65Propensity to accept electrons.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a significant indicator of molecular reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is likely distributed over the electron-rich phenoxy rings and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be spread across the aromatic systems, highlighting potential sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)
EHOMO-5.60
ELUMO-0.55
Egap (LUMO-HOMO)5.05

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions by describing the Lewis-like bonding pattern of electron pairs. uni-muenchen.dewisc.edu This method investigates charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. researchgate.net The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu

Table 3: Hypothetical NBO Second-Order Perturbation Analysis for Key Interactions in this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O) Etherπ* (C-C) Aromatic Ring5.8
LP (N) Aminoσ* (C-H)3.2
π (C-C) Aromatic Ringπ* (C-C) Adjacent Aromatic Ring18.5

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations provide critical insights into its conformational dynamics and stability in a biological environment, such as in an aqueous solution. nih.govfrontiersin.orgarxiv.org

By simulating the molecule's trajectory over nanoseconds, researchers can explore its conformational landscape, identify the most stable low-energy conformers, and understand the flexibility of its rotatable bonds, particularly the ether linkages and the propanol (B110389) side chain. Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the molecule's structure over the simulation period, while the Radius of Gyration (Rg) provides information about its compactness.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting ligand-protein interactions at the atomic level. nih.govnih.gov Based on the structural similarity of this compound to known inhibitors, a likely biological target is the Cholesteryl Ester Transfer Protein (CETP), which is implicated in lipid metabolism. nih.govsemanticscholar.orgju.edu.jo

Docking simulations would place the this compound molecule into the active site of CETP to predict its binding conformation and affinity. The results would detail the specific interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the phenoxy rings. The binding affinity is typically reported as a docking score or binding energy, with more negative values indicating a stronger interaction.

Table 4: Hypothetical Molecular Docking Results of this compound with CETP.
ParameterValueInteracting Residues
Binding Energy (kcal/mol)-9.5Leu210, Val245, Phe188, Ser214, His216
Hydrogen Bonds2
Hydrophobic Interactions5

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govresearchgate.net

For a series of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors. These can include physicochemical properties (e.g., LogP for lipophilicity), electronic descriptors (e.g., dipole moment), and topological indices that describe the molecular structure. Using statistical methods like Multiple Linear Regression (MLR), an equation is developed that correlates these descriptors with the observed biological activity (e.g., CETP inhibition). nih.gov Such models can highlight the key structural features that are important for activity. For instance, a positive coefficient for a descriptor like molar refractivity might suggest that bulkier groups at a certain position enhance activity. researchgate.net

Table 5: Example of a Hypothetical QSAR Equation for CETP Inhibition.
Hypothetical QSAR Model
EquationpIC50 = 0.65 * SlogP - 0.21 * TPSA + 0.05 * MR + 3.54
Statistical Parametersn = 30, r2 = 0.85, q2 = 0.78
Where: pIC50 is the negative logarithm of the half-maximal inhibitory concentration, SlogP is the partition coefficient, TPSA is the topological polar surface area, and MR is the molar refractivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Amino-3-(4-phenoxyphenoxy)propanol, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic Protons: Multiple signals in the range of δ 6.8-7.4 ppm, corresponding to the protons on the two phenyl rings. The splitting patterns would be complex due to the disubstituted nature of the rings.

Propanol (B110389) Backbone Protons:

The methine proton (CH-OH) would likely appear as a multiplet.

The methylene (B1212753) protons adjacent to the ether linkage (-O-CH₂) and the carbon bearing the amino group (-CH-NH₂) would also produce distinct multiplets.

Amino and Hydroxyl Protons: The chemical shifts of the -NH₂ and -OH protons are variable and depend on the solvent and concentration. They would appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic region would display several peaks between δ 115-160 ppm, while the aliphatic carbons of the propanol backbone would resonate at higher field (lower δ values).

While specific data for the target compound is scarce, analysis of related structures such as 1-(4-phenoxyphenoxy)-2-propanol (B106007) provides insight into the expected chemical shifts for the shared phenoxyphenoxy moiety. nih.gov

Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm)
Aromatic Protons 6.8 - 7.4
-O-CH₂- ~ 4.0
-CH(OH)- ~ 3.8 - 4.2
-CH(NH₂)- ~ 3.0 - 3.5
-NH₂ Variable (broad)

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) and amino (-NH₂) groups.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O Stretching: The ether (Ar-O-C) and alcohol (C-O) linkages would produce strong bands in the 1000-1300 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenoxy and phenyl chromophores in this compound would result in characteristic UV absorptions, likely in the range of 250-280 nm, arising from π to π* transitions within the aromatic rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₅H₁₇NO₃) by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the bond between the first and second carbon of the propanol chain.

Loss of water from the molecular ion.

Fragmentation of the ether linkages.

Cleavage adjacent to the amino group.

Analysis of similar compounds by tandem mass spectrometry reveals that fragmentation is often directed by the charged site, and cooperative interactions between functional groups can lead to distinct fragmentation patterns. unito.it

Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
[M]+ Molecular Ion
[M - H₂O]+ Loss of water
[M - CH₂NH₂]+ Cleavage of the amino-methyl group

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound and for separating mixtures. evitachem.com For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing its purity. A UV detector would be appropriate for detection due to the aromatic nature of the compound.

Furthermore, since the second carbon of the propanol backbone is a chiral center, this compound exists as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers. This is often accomplished using a chiral stationary phase (CSP). The development of such methods is crucial, particularly in pharmaceutical contexts where the biological activity of enantiomers can differ significantly. Patents for related chiral compounds, such as (S)-1-(4-phenoxyphenoxy)-2-propanol, highlight the importance of achieving high optical purity and describe HPLC conditions for its determination. google.com The use of specialized chiral columns, such as those based on polysaccharide derivatives, is a common strategy for resolving enantiomers of amino alcohols.

Future Directions and Research Opportunities for 2 Amino 3 4 Phenoxyphenoxy Propanol Research

Rational Design of Optimized Derivatives with Enhanced Biological Specificity

The rational design of derivatives based on the 2-Amino-3-(4-phenoxyphenoxy)propanol core is a critical step toward enhancing potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the lead compound to improve its pharmacological profile. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have proven effective for designing selective aryloxypropanolamine analogues. mdpi.com

Future design strategies could focus on several key modifications:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on one or both of the phenoxy rings could significantly influence electronic properties, hydrophobicity, and steric interactions with target receptors. SAR studies on similar halogenated phenoxypropanolamines have shown that the position of substitution can dramatically alter biological effects. nih.gov

Amine Group Modification: Altering the basicity and steric bulk of the primary amine by creating secondary or tertiary amines, or by incorporating it into a heterocyclic system, could modulate receptor binding affinity and selectivity.

Propanol (B110389) Moiety Alterations: Modifying the hydroxyl group, for instance, through esterification to create prodrugs or etherification, could impact the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Table 1: Proposed Derivatives of this compound and Design Rationale
Derivative Structure ModificationRationale for DesignPotential Enhancement
Addition of a chlorine atom at the para-position of the terminal phenoxy ringIncreases lipophilicity and can introduce specific halogen bonding interactions with the target protein.Improved binding affinity and target specificity.
Replacement of the primary amine (-NH2) with a dimethylamine group (-N(CH3)2)Alters basicity (pKa) and steric profile, potentially favoring interaction with specific receptor subtypes.Enhanced selectivity and modified pharmacokinetic profile.
Introduction of a hydroxyl group (-OH) on one of the phenyl ringsAdds a hydrogen bond donor/acceptor, potentially forming new interactions in the binding pocket. mdpi.comIncreased potency and improved solubility.
Bioisosteric replacement of the ether oxygen with a sulfone moiety (-SO2-)Acts as a nonclassical bioisostere of a carbonyl or ether, altering bond angles and electronic properties. nih.govNovel biological activity or modified metabolic stability.

Exploration of Novel Biological Targets and Therapeutic Applications

While aryloxypropanolamines are traditionally associated with β-adrenergic receptors, the structural features of this compound and its potential derivatives warrant investigation against a broader range of biological targets. mdpi.com Expanding the scope of biological screening could uncover novel therapeutic applications.

Potential avenues for exploration include:

Ion Channels: Derivatives of related aminopropanol structures have demonstrated potent activity as sodium channel blockers, suggesting a potential application in treating conditions like ischemic stroke. nih.gov

Enzyme Inhibition: The scaffold could be adapted to target enzymes implicated in various diseases. For instance, rationally designed analogues of similar structures have yielded potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes. nih.gov

Anticancer and Antimicrobial Targets: Many heterocyclic compounds, including those with aminopyran structures, exhibit anticancer and antifungal properties. researchgate.netmdpi.com Derivatives of this compound could be screened for activity against targets crucial for cancer cell proliferation or microbial survival, such as topoisomerases or cytochrome P450 enzymes. mdpi.commdpi.com

Table 2: Potential Novel Biological Targets and Therapeutic Areas
Potential Biological TargetAssociated Therapeutic AreaRationale for Exploration
Voltage-gated Sodium ChannelsNeurological Disorders (e.g., epilepsy, neuropathic pain, stroke)Structural similarities to known aminopropanol-based sodium channel blockers. nih.gov
Dipeptidyl Peptidase 4 (DPP-4)Metabolic Disorders (e.g., Type 2 Diabetes)Successful design of DPP-4 inhibitors from similar natural product scaffolds. nih.gov
Topoisomerase I/IIOncologyChromene-based compounds, which share some structural motifs, are known topoisomerase inhibitors. mdpi.com
Fungal Cytochrome P451 (CYP51)Infectious Diseases (Antifungal)Broad screening of novel chemical scaffolds is a proven strategy for identifying new antifungal agents. mdpi.com

Development of Innovative and Sustainable Synthetic Pathways

Future research should focus on:

Catalyst Innovation: Employing sustainable and recyclable catalysts can significantly improve the green profile of the synthesis. For related reactions, pyridine-2-carboxylic acid has been used as a recyclable, dual acid-base catalyst in aqueous media. nih.gov

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, glycerol (B35011), or water-ethanol mixtures is a key objective. nih.govresearchgate.net

Multicomponent Reactions: Designing one-pot, multicomponent reactions simplifies procedures, reduces the number of intermediate purification steps, and increases atom economy, leading to less waste. nih.govscielo.org.mx

Biocatalysis: Exploring enzymatic cascades offers a highly selective and environmentally benign route for synthesizing key intermediates, such as amino alcohols, under mild, aqueous conditions at room temperature. rsc.org

Table 3: Comparison of Hypothetical Synthetic Pathway Approaches
ParameterTraditional PathwayProposed Sustainable Pathway
SolventVolatile organic solvents (e.g., Toluene, DMF)Water-EtOH mixture or Glycerol. nih.govresearchgate.net
CatalystStoichiometric inorganic bases (e.g., NaOH, K2CO3)Recyclable organocatalyst (e.g., Pyridine-2-carboxylic acid) or biocatalyst. nih.govrsc.org
Reaction TypeMulti-step synthesis with isolation of intermediatesOne-pot, three-component reaction. nih.gov
Green MetricsLower Atom Economy, Higher E-Factor (more waste)High Atom Economy, Low E-Factor. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govoreilly.com These computational tools can be applied to the this compound scaffold to rapidly explore chemical space and prioritize candidates for synthesis.

Key applications of AI and ML include:

De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and diffusion models, can be trained on existing libraries of active molecules to design novel derivatives of this compound with desired properties. slideshare.netfrontiersin.org

Activity and Property Prediction: ML-based QSAR models can predict the biological activity of newly designed compounds against various targets. nih.gov Furthermore, AI algorithms can forecast crucial pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity), helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. oreilly.com

Solubility Prediction: ML models can accurately predict the solubility of compounds in various solvent systems, which is critical for chemical synthesis, purification, and formulation development. nih.gov

Table 4: Application of AI/ML Models in the Drug Discovery Pipeline
AI/ML Model TypeApplication AreaExpected Outcome
Generative Models (e.g., RNNs, Diffusion Models)De Novo Molecular DesignGeneration of novel, synthesizable derivatives with optimized structures. frontiersin.org
Predictive ML (e.g., Random Forests, Gradient Boosting)QSAR and Biological Activity PredictionAccurate prediction of potency and selectivity against biological targets. nih.gov
Deep Learning Neural NetworksADMET and Physicochemical Property PredictionEarly identification of candidates with favorable drug-like properties (e.g., solubility, low toxicity). nih.govnih.gov
Active Learning AlgorithmsOptimization of Screening and SynthesisPrioritization of the most promising compounds for synthesis and testing, reducing experimental costs. nih.gov

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for 2-Amino-3-(4-phenoxyphenoxy)propanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-phenoxy-3-propylthio-2-propanol derivatives with amines under controlled pH (8–10). Yield optimization involves adjusting reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures). Catalytic additives like potassium iodide may enhance reaction efficiency .
  • Data Support : Studies report yields of 60–75% under these conditions, with purity confirmed via TLC and HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the aromatic ether linkage (δ 6.8–7.4 ppm for phenoxy protons) and amine group (δ 1.8–2.2 ppm). FT-IR identifies the hydroxyl (3200–3400 cm⁻¹) and secondary amine (1550–1650 cm⁻¹) stretches. Mass spectrometry (ESI-MS) validates molecular weight with a parent ion peak at m/z 287.1 .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Store at 2–8°C in airtight containers. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for aminolysis of this compound intermediates?

  • Methodological Answer : Conduct comparative kinetic studies using stopped-flow spectroscopy under varying temperatures (25–50°C) and solvent systems (DMF vs. THF). Apply the Eyring-Polanyi equation to calculate activation parameters (ΔH‡, ΔS‡). Cross-validate results with DFT simulations (e.g., Gaussian 16) to model transition states .
  • Data Contradiction : Literature reports rate constants ranging from 1.2 × 10⁻³ to 3.5 × 10⁻³ s⁻¹; discrepancies may arise from solvent polarity effects or competing side reactions.

Q. What computational models predict the stereochemical outcomes of derivatives synthesized from this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate enantiomer interactions with chiral catalysts (e.g., BINAP-Ru complexes). Validate predictions with HPLC chiral columns (Chiralpak IA) and compare retention times to reference standards. Stereoselectivity (>90% ee) is achievable via asymmetric hydrogenation at 40 psi H₂ .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity?

  • Methodological Answer : Synthesize derivatives (e.g., 4-fluoro or 4-chloro analogs) and assess bioactivity via enzyme inhibition assays (IC50 values) and molecular dynamics simulations (GROMACS). For example, fluorination increases metabolic stability, as shown in CYP450 oxidation studies (t₁/₂ > 6 hours vs. 2 hours for unmodified compound) .

Methodological Tables

Table 1 : Key Thermodynamic Data for this compound

PropertyValueMethodReference
ΔrH° (Proton affinity)201 ± 5 kJ/molCIDC
Solubility (25°C, H₂O)1.2 mg/mLGravimetric
LogP (Octanol/Water)2.8Shake-flask

Table 2 : Comparative Bioactivity of Structural Analogs

DerivativeEnzyme Inhibition (IC50, nM)Metabolic Stability (t₁/₂, h)
4-Fluoro analog12.3 ± 1.26.8 ± 0.5
4-Chloro analog18.7 ± 2.15.2 ± 0.3
Unmodified compound45.6 ± 3.42.1 ± 0.2

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